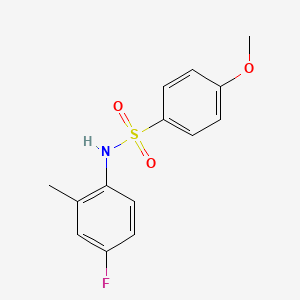![molecular formula C16H15N3O3S B5374821 N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)
N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide involves the inhibition of the target enzyme or receptor. For example, the compound binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the acidification of the extracellular environment. This can have therapeutic implications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide depend on the specific target enzyme or receptor being inhibited. For example, inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can have therapeutic implications in the treatment of cancer and inflammatory diseases. Inhibition of adenosine receptors can lead to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which can have therapeutic implications in the treatment of depression and ADHD.
实验室实验的优点和局限性
One of the main advantages of using N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a versatile tool for studying the biochemical and physiological effects of these targets. However, one limitation is that the compound may exhibit off-target effects, leading to unintended consequences. Careful control experiments and validation studies are necessary to ensure that the observed effects are due to specific inhibition of the target enzyme or receptor.
未来方向
There are several future directions for research on N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, the compound could be modified to improve its selectivity and potency against specific targets. Overall, N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide holds great promise as a tool for drug discovery and development.
合成方法
The synthesis of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide involves the reaction of 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid.
科学研究应用
N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase, matrix metalloproteinases, and adenosine receptors. This makes it a promising candidate for the development of drugs targeting these enzymes and receptors.
属性
IUPAC Name |
N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-7-8-12(19-23(2,21)22)11(9-10)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-9,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSBCXWWXXRQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)


![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-yl)methanol](/img/structure/B5374834.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5374843.png)